5-O-Methylgenistein is an O-methylated derivative of genistein, a well-known isoflavone. Its chemical formula is C₁₆H₁₂O₅, and it features a methoxy group at the 5-position of the flavonoid structure. This modification enhances its lipophilicity and affects its solubility in water, which can influence its biological activities and pharmacokinetics .
The primary chemical reaction involving 5-O-Methylgenistein is methylation, which can occur through various pathways. Methylation typically involves the transfer of a methyl group from a donor molecule (often S-adenosylmethionine) to the hydroxyl groups of phenolic compounds. In the case of 5-O-Methylgenistein, this process can be catalyzed by O-methyltransferases, leading to enhanced stability and altered reactivity compared to non-methylated flavonoids .
5-O-Methylgenistein exhibits a range of biological activities:
Several methods exist for synthesizing 5-O-Methylgenistein:
The applications of 5-O-Methylgenistein extend into various fields:
Research indicates that 5-O-Methylgenistein interacts with several biological targets:
Several compounds share structural similarities with 5-O-Methylgenistein. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
Genistein | Unmethylated isoflavone | Antioxidant, anti-cancer | Base compound for methylation |
Biochanin A | 7-hydroxyisoflavone | Antioxidant, estrogenic | Hydroxyl group at position 7 |
5-O-Methylquercetin | O-methylated flavonoid | Antioxidant, anti-inflammatory | Different substitution pattern |
5-O-Methylmyricetin | O-methylated flavonoid | Antioxidant, potential anti-cancer | Unique structure affecting solubility |
5-O-Methylgenistein, also known as Isoprunetin, belongs to the class of isoflavonoids and represents an O-methylated derivative of the parent compound genistein [1] [2]. The compound possesses the systematic International Union of Pure and Applied Chemistry name 7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one, reflecting its complete structural characterization [3] [4] [5].
The molecular framework consists of a benzopyran-4-one backbone characteristic of isoflavones, with the distinctive 3-aryl substitution pattern that differentiates isoflavones from their flavone counterparts [5] [6]. The molecular formula C₁₆H₁₂O₅ corresponds to an exact mass of 284.068473 Da, with a standard molecular weight of 284.26 g/mol [2] [7]. The compound is registered under Chemical Abstracts Service number 4569-98-6 and bears the International Chemical Identifier Key YSINCDVRUMTOPK-UHFFFAOYSA-N [3] [8].
The structural architecture encompasses three distinct ring systems: the A-ring (resorcinol-type), the C-ring (γ-pyrone), and the B-ring (4-hydroxyphenyl moiety) [5] [7]. The methoxy substituent at position 5 represents the primary structural modification from the parent genistein molecule, while hydroxyl groups at positions 7 and 4′ remain unmodified [1] [9]. This specific substitution pattern confers unique physicochemical properties and distinguishes the compound from other methylated isoflavone derivatives [10].
The Simplified Molecular Input Line Entry System representation COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O provides a comprehensive linear notation of the molecular connectivity [8]. The compound exhibits no chiral centers, resulting in a single stereoisomeric form [11].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation of 5-O-Methylgenistein, providing detailed information about both proton and carbon environments within the molecule [9] [10].
¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that confirm the isoflavone structure and substitution pattern [9] [10]. The heterocyclic proton H-2 appears as a distinctive singlet in the downfield region at δ 7.92-8.16 ppm, consistent with the deshielding effect of the adjacent oxygen atom and carbonyl group [9] [10]. The A-ring aromatic protons H-6 and H-8 manifest as a combined two-proton singlet at δ 6.45-6.53 ppm, indicating the symmetrical substitution pattern around the central carbon bearing the methoxy group [9] [10].
The B-ring proton signals exhibit the characteristic pattern of a para-disubstituted benzene ring, with H-2′ and H-6′ appearing as a broad doublet at δ 7.40-7.42 ppm (J = 8.7-9.6 Hz), while H-3′ and H-5′ resonate as a broad doublet at δ 6.85-6.86 ppm with identical coupling constants [9] [10]. The 5-methoxy group provides a sharp three-proton singlet at δ 3.79-3.92 ppm, characteristic of aromatic methyl ether substituents [9] [10].
Exchangeable protons corresponding to the hydroxyl groups at positions 7 and 4′ appear as broad signals at approximately δ 12-13 ppm and δ 9-10 ppm, respectively, with chemical shifts dependent on solvent and concentration conditions [9] [10]. These signals are often suppressed in routine measurements due to rapid exchange with protic solvents [12].
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis [13]. The carbonyl carbon C-4 appears in the characteristic region for isoflavone ketones at approximately δ 182-184 ppm [14]. Aromatic carbon signals distribute across the δ 100-165 ppm range, with the methoxy-bearing carbon C-5 appearing around δ 160-165 ppm due to deshielding by the oxygen substituent [14]. The methoxy carbon itself resonates at approximately δ 60 ppm, typical for aromatic methyl ethers [14].
Mass spectrometry provides crucial structural confirmation through characteristic fragmentation pathways that are diagnostic for isoflavone compounds [15] [16]. Under electron ionization conditions, 5-O-Methylgenistein exhibits a molecular ion peak at m/z 284, corresponding to the intact molecular structure [1] [17].
The primary fragmentation mechanism involves retro-Diels-Alder cleavage of the heterocyclic C-ring, a characteristic reaction pathway for flavonoid compounds [18] [19] [20]. This process generates two diagnostic fragment ions: the A-ring fragment at m/z 167 and the B-ring fragment at m/z 118 [1] [16]. The retro-Diels-Alder fragmentation provides definitive information about the substitution patterns on both aromatic rings and serves as a reliable structural diagnostic tool [18] [21].
Additional fragmentation pathways include neutral losses characteristic of the functional groups present. Loss of a hydrogen radical yields the [M-1]⁺ ion at m/z 283, while loss of a methyl radical from the methoxy group produces an ion at m/z 269 [22]. The loss of a formyl group (CHO) generates a fragment at m/z 255, and loss of C₂H₆O produces an ion at m/z 238 [1].
Secondary fragmentation of the retro-Diels-Alder products provides additional structural information. The A-ring fragment at m/z 167 can undergo further fragmentation to yield ions at m/z 153 and 137, corresponding to losses of CH₂ and C₂H₆O, respectively [21] [22]. The B-ring fragment shows characteristic behavior consistent with para-hydroxylated aromatic systems [16].
Under electrospray ionization conditions in negative ion mode, deprotonated molecular ions [M-H]⁻ at m/z 283 represent the base peak, with subsequent fragmentation following similar retro-Diels-Alder pathways [23] [22]. The fragmentation behavior under different ionization conditions provides complementary structural information and enhances analytical confidence [21].
The solubility profile of 5-O-Methylgenistein reflects its amphiphilic nature, with significant implications for analytical procedures and potential biological applications [24] [25] [26]. The compound demonstrates practical insolubility in water, a characteristic attributed to its predominantly hydrophobic aromatic structure and limited hydrogen bonding capability [26].
In organic solvents, 5-O-Methylgenistein exhibits good to excellent solubility across a range of polarities [24]. Polar aprotic solvents such as dimethyl sulfoxide provide high solubility, with concentrations exceeding 10 millimolar readily achievable [24] [27]. This property makes dimethyl sulfoxide the preferred solvent for stock solution preparation in analytical and research applications [24].
Alcoholic solvents including methanol and ethanol demonstrate good solubility characteristics, facilitating extraction and purification procedures [28] [25]. The solubility in ethanol has been systematically studied, showing temperature-dependent behavior with enhanced dissolution at elevated temperatures [28]. Chloroform, dichloromethane, ethyl acetate, and acetone all provide suitable solubility for analytical applications [24].
The solubility enhancement in organic solvents compared to water can be attributed to favorable intermolecular interactions between the aromatic π-system of the compound and the solvent molecules, along with hydrogen bonding interactions involving the hydroxyl groups [28] [25]. The methoxy substitution contributes to the overall hydrophobic character while maintaining limited polar interaction capability [26].
The acid-base properties of 5-O-Methylgenistein are determined by the ionizable hydroxyl groups at positions 7 and 4′, which exhibit distinct dissociation characteristics [29] [30]. Computational predictions indicate a primary pKa value of 6.65 ± 0.20, positioning the compound as a very weakly acidic substance under physiological conditions [29].
The phenolic hydroxyl groups demonstrate different acidity levels due to their distinct electronic environments [30]. The 7-hydroxyl group, positioned on the chromone ring system, experiences enhanced acidity due to resonance stabilization of the conjugate base through delocalization across the extended π-system [30]. In contrast, the 4′-hydroxyl group on the B-ring exhibits typical phenolic acidity characteristics [30].
Comparative analysis with the parent compound genistein reveals that the 5-methoxy substitution modifies the electronic distribution and consequently affects the pKa values [30]. The electron-donating nature of the methoxy group increases electron density on the aromatic system, resulting in slightly reduced acidity compared to genistein [30].
The acid-base equilibria influence various physicochemical properties including solubility, stability, and intermolecular interactions [26] [29]. Under physiological pH conditions (pH 7.4), the compound exists predominantly in its neutral form, with limited ionization contributing to its hydrophobic character [26] [29].
At elevated pH values, deprotonation of the hydroxyl groups increases the hydrophilic character and enhances water solubility through the formation of phenolate anions [29]. This pH-dependent solubility behavior has implications for analytical procedures and potential pharmaceutical formulations [25] [29].
Acute Toxic;Environmental Hazard